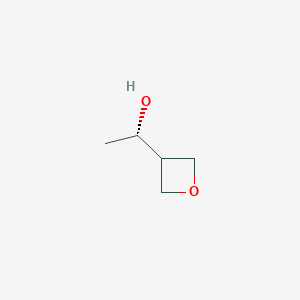

(1S)-1-(oxetan-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(oxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHUSPCROMGYQZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (1S)-1-(Oxetan-3-yl)ethanol – Structural Dynamics and Medicinal Utility

Executive Summary

(1S)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-26-5) represents a high-value chiral building block in modern drug discovery. As a structural motif, it bridges the gap between lipophilicity modulation and metabolic stability. The oxetane ring, often termed a "metabolic sink," serves as a polar, non-basic bioisostere for gem-dimethyl or carbonyl groups, significantly altering the physicochemical profile of lead compounds. This guide provides an exhaustive technical analysis of its structure, synthesis, and application in high-precision medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a secondary alcohol attached directly to the C3 position of an oxetane ring. The (1S) configuration at the exocyclic chiral center is critical for defining the spatial arrangement of pharmacophores in protein binding pockets.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | (S)-1-(3-Oxetanyl)ethanol |

| CAS Number | 2375165-26-5 (Specific (1S) isomer) |

| CAS Number (Racemate) | 1510447-35-4 |

| SMILES | CO |

| Molecular Formula | C₅H₁₀O₂ |

| Molecular Weight | 102.13 g/mol |

Stereochemical Conformation

The oxetane ring is not planar; it exists in a puckered conformation to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens. In this compound, the substituent at C3 prefers an equatorial-like orientation to minimize 1,3-transannular repulsive interactions. This rigidifies the vector of the hydroxyl group, making it an excellent probe for hydrogen bonding networks in active sites.

Physicochemical Properties[1][2][3][6][7][8][9][10][11][12]

The following data aggregates experimental values and high-confidence predictive models suitable for process design.

| Property | Value | Note |

| Boiling Point | 165 °C - 170 °C (Predicted) | Extrapolated from racemic ketone precursor |

| Density | 1.08 ± 0.05 g/cm³ | Typical for oxygenated oxetanes |

| LogP (Octanol/Water) | -0.1 to 0.2 | Low lipophilicity due to oxetane polarity |

| TPSA | 29.5 Ų | 20.2 (Alcohol) + 9.2 (Ether) |

| H-Bond Donors | 1 | Secondary Hydroxyl |

| H-Bond Acceptors | 2 | Oxetane Oxygen + Hydroxyl Oxygen |

| pKa | ~14.5 | Typical secondary alcohol |

Expert Insight: The low LogP value is the defining feature. Replacing a gem-dimethyl group (LogP ~ +1.0) with an oxetane (LogP ~ -0.[1][2][3]3) can lower the overall lipophilicity of a drug candidate by >1 unit, significantly improving aqueous solubility without introducing a basic center.

Synthesis & Manufacturing

While the racemic mixture can be obtained via Grignard addition to oxetane-3-carbaldehyde, the (1S)-enantiomer requires asymmetric catalysis. The most robust route for scale-up is the Asymmetric Enzymatic Reduction of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one.

Synthesis Workflow Diagram

Caption: Figure 1. Biocatalytic route (bottom) is preferred for high enantiopurity compared to classical chemical modification.

Protocol: Asymmetric Enzymatic Reduction

Objective: Synthesis of this compound from 1-(oxetan-3-yl)ethan-1-one.

Reagents:

-

Substrate: 1-(Oxetan-3-yl)ethan-1-one (CAS: 1507872-90-3)[4][2][5]

-

Catalyst: Engineered Ketoreductase (KRED) screening kit (e.g., Codexis or similar)

-

Cofactor: NADP+ / NADPH recycling system (Glucose Dehydrogenase + Glucose)

-

Buffer: 100 mM Potassium Phosphate, pH 7.0

Methodology:

-

Screening: Screen KRED panel to identify a variant with >98% stereoselectivity for the (S)-enantiomer.

-

Reaction Setup: In a reaction vessel, dissolve 10 g of 1-(oxetan-3-yl)ethan-1-one in 50 mL of IPA/Buffer mix (10% v/v IPA).

-

Initiation: Add 100 mg of optimized KRED enzyme and 50 mg of cofactor recycling mix.

-

Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via GC-FID.

-

Workup: Once conversion >99%, saturate the aqueous phase with NaCl and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. (Note: The product is volatile; use mild vacuum).

-

Validation: Determine enantiomeric excess (ee) using Chiral GC (Cyclodextrin-based column).

Medicinal Chemistry Applications

The oxetane moiety is not merely a linker; it is a functional bioisostere.

The "Oxetane Effect"

The oxetane oxygen lone pairs are exposed, acting as a weak hydrogen bond acceptor. However, the ring strain (~106 kJ/mol) alters the electronics compared to open-chain ethers.

-

Gem-Dimethyl Replacement: Replacing a -C(CH3)2- group with an oxetane ring reduces lipophilicity (LogD) and increases metabolic stability by removing hydrogen atoms susceptible to CYP450 oxidation.

-

Carbonyl Bioisostere: The oxetane dipole aligns similarly to a ketone carbonyl, allowing it to mimic the electrostatic environment of a carbonyl group without the liability of nucleophilic attack or enolization.

Bioisosterism Logic Flow[14]

Caption: Figure 2. Strategic rationale for deploying oxetane motifs in lead optimization.

Analytical Characterization

Validating the structure of this compound requires careful interpretation of NMR data, particularly the splitting patterns of the oxetane ring protons.

¹H NMR Signature (400 MHz, CDCl₃)

-

δ 4.80 - 4.60 (m, 4H): The oxetane methylene protons appear as complex multiplets (often two sets of AB systems) due to the chiral center at the exocyclic position making the ring protons diastereotopic.

-

δ 3.95 (qd, J = 6.4, 4.5 Hz, 1H): The methine proton of the ethanol side chain (CH-OH).

-

δ 3.05 (m, 1H): The methine proton of the oxetane ring (C3-H).

-

δ 1.25 (d, J = 6.4 Hz, 3H): The methyl group doublet.

Critical QC Check: If the integral of the 4.6-4.8 ppm region is not exactly 4H relative to the methyl doublet (3H), ring opening (polymerization) may have occurred.

Handling & Safety

Stability

Oxetanes are strained rings. While kinetically stable under neutral and basic conditions, they are acid-sensitive .

-

Avoid: Strong Lewis acids (e.g., BF₃·OEt₂) or strong Brønsted acids (HCl, H₂SO₄), which will trigger ring-opening polymerization or hydration to the 1,3-diol.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Safety Profile (GHS Classifications)

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

PubChem. (2023).[1] Compound Summary: 1-(Oxetan-3-yl)ethan-1-one.[4][2][5] National Library of Medicine. [Link][2]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. [Link]

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. [Link]

Sources

- 1. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | CID 82593536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1507872-90-3|1-(Oxetan-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 6. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

difference between (1S)- and (1R)-1-(oxetan-3-yl)ethanol

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 1.0

Executive Summary: The "Oxetane Effect" in Chiral Space

In modern drug discovery, the oxetane ring has transcended its status as a mere chemical curiosity to become a validated bioisostere for gem-dimethyl and carbonyl groups.[1] The molecule 1-(oxetan-3-yl)ethanol represents a critical building block where the "oxetane effect"—lowering lipophilicity (LogP) while maintaining metabolic stability—intersects with chirality.

Distinguishing between the (1S)- and (1R)- enantiomers is not merely an analytical exercise; it is a functional necessity. The spatial arrangement of the hydroxyl group relative to the strained ether ring dictates binding affinity in chiral pockets and influences the metabolic soft-spot profile. This guide provides a definitive technical breakdown of their structural differences, synthesis, and analytical resolution.

Structural & Stereochemical Analysis[2][3][4][5]

Cahn-Ingold-Prelog (CIP) Priority Assignment

To unambiguously distinguish the enantiomers, we must apply rigorous CIP priority rules to the chiral center (C1 of the ethyl chain).

-

Chiral Center: C1 (attached to the hydroxyl group).

-

Substituent Priorities:

-

-OH (Oxygen > Carbon).

-

-Oxetan-3-yl (The C3 of the oxetane is bonded to O, C, H. This outranks the methyl group).

-

-CH₃ (Methyl carbon is bonded to H, H, H).

-

-H (Lowest priority).

-

Configuration Logic:

-

(1R)-1-(oxetan-3-yl)ethanol: When H is oriented away from the viewer, the sequence (OH

Oxetane -

(1S)-1-(oxetan-3-yl)ethanol: The sequence traces a counter-clockwise path.[2]

3D Conformational Landscape

Unlike a simple isopropyl group, the oxetane ring is puckered (approx. 8.7°). The vector of the C1-hydroxyl group in the (1S) enantiomer projects into a distinct quadrant of space compared to the (1R), potentially altering hydrogen-bond donor (HBD) vectors by ~109° relative to the ring plane.

Experimental Protocol: Synthesis & Kinetic Resolution

While asymmetric catalysis (e.g., Noyori transfer hydrogenation) can yield enantioenriched alcohols, enzymatic kinetic resolution remains the most robust, self-validating method for generating both enantiomers in high optical purity (>99% ee) for comparative studies.

Precursor Synthesis: The Gold Standard

Reference: Ye, L., et al. J. Am. Chem. Soc. 2010.

Step 1: Synthesis of Oxetan-3-one Avoid hazardous diazo-transfer methods.[3][4][5] Use the gold-catalyzed oxidation of propargylic alcohols.[3][4]

-

Reagents: Propargyl alcohol, [(Ph₃P)AuNTf₂] (catalyst), H₂O.

-

Mechanism: Intermolecular alkyne oxidation via

-oxo gold carbene.[3][4] -

Yield: ~70-80%.[6]

Step 2: Reduction to Racemate

-

Reagents: NaBH₄, MeOH, 0°C.

-

Product: rac-1-(oxetan-3-yl)ethanol.

Enzymatic Resolution Workflow

This protocol utilizes Candida antarctica Lipase B (CAL-B) , which typically follows Kazlauskas’ rule, preferentially acylating the (R)-enantiomer of secondary alcohols.

Reagents:

-

Substrate: rac-1-(oxetan-3-yl)ethanol

-

Acyl Donor: Vinyl Acetate (Irreversible; yields acetaldehyde byproduct which evaporates).

-

Catalyst: Immobilized CAL-B (e.g., Novozym 435).

-

Solvent: MTBE or Toluene (Anhydrous).

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of racemate in 50 mL MTBE.

-

Acyl Donor: Add 30 mmol Vinyl Acetate (3 equiv).

-

Initiation: Add 200 mg Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion via GC-FID. Stop reaction at exactly 50% conversion .

-

Workup: Filter off enzyme. Concentrate filtrate.[7]

-

Separation: Perform Flash Column Chromatography (SiO₂).

-

Fraction A (Non-polar): (1R)-1-(oxetan-3-yl)ethyl acetate.

-

Fraction B (Polar): this compound.

-

-

Hydrolysis: Treat Fraction A with K₂CO₃/MeOH to liberate (1R)-1-(oxetan-3-yl)ethanol.

Workflow Visualization

Caption: Figure 1. Chemoenzymatic workflow for separating (1S) and (1R) enantiomers starting from propargyl alcohol.

Analytical Characterization & Validation

Trusting the enzyme is not enough. You must validate the absolute configuration using instrumental methods.

Comparative Data Table

| Feature | This compound | (1R)-1-(oxetan-3-yl)ethanol |

| CIP Configuration | S (Sinister) | R (Rectus) |

| Predicted Optical Rotation | Levorotatory (-) (Solvent dependent) | Dextrorotatory (+) (Solvent dependent) |

| Lipase Selectivity (CAL-B) | Slow reacting (remains alcohol) | Fast reacting (becomes acetate) |

| Mosher Analysis ( | Methyl protons shielded (< 0) | Oxetane protons shielded (< 0) |

The "Gold Standard" Validation: Mosher's Method

To definitively assign the (1S) vs (1R) tag without X-ray crystallography:

-

Derivatize separate aliquots of the unknown alcohol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl .

-

Acquire ¹H-NMR spectra.[8]

-

Calculate

for protons neighboring the chiral center. -

Interpretation:

-

If the methyl doublet has a positive

and the oxetane protons have a negative -

(Reverse logic applies for 1S).

-

Chiral HPLC Conditions

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).

-

Detection: UV @ 210 nm (Oxetane absorbance is weak; high concentration required).

-

Separation Factor (

): Typically > 1.1 for this class of secondary alcohols.

Functional Implications in Drug Design[2][6][12]

Why does this difference matter? The (1S) and (1R) isomers are not just mirror images; they are distinct pharmacological entities when interacting with chiral biological targets.

Bioisosteric Decision Matrix

The oxetane-ethanol moiety is often used to replace an isopropyl group or a hydroxy-ethyl group .

-

Solubility: Both enantiomers significantly lower LogP compared to the carbocyclic analog (cyclobutane or isopropyl), improving aqueous solubility.

-

Metabolic Stability: The oxetane oxygen suppresses metabolism at the adjacent C3 position. However, the chiral center (C1-OH) is susceptible to oxidation (to ketone) or glucuronidation.

-

Hypothesis: One enantiomer may be sterically protected from UGT (glucuronosyltransferase) enzymes by the bulk of the oxetane ring, significantly extending half-life (

).

-

Caption: Figure 2. Decision matrix for implementing oxetane bioisosteres in lead optimization.

References

-

Ye, L., He, W., & Zhang, L. (2010).[5] Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. [Link]

-

Bull, J. A., et al. (2016).[9] Oxetanes: Recent Advances in Synthesis, Structural Opinions, and Applications in Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group.[1][3][9] Angewandte Chemie International Edition, 49(5), 890–894. [Link]

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Oxetanes. Organic Letters, 12(9), 1944–1947. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]

- 5. Oxetan-3-one synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methodological & Application

Application Note: Enantioselective Reduction of 1-(Oxetan-3-yl)ethanone

Topic: Enantioselective Reduction of 1-(Oxetan-3-yl)ethanone to Chiral Alcohol Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary

The oxetane ring has emerged as a critical bioisostere in modern drug discovery, offering a polar, metabolically stable alternative to gem-dimethyl groups and carbonyl functionalities.[1][2] However, the incorporation of the oxetane motif into chiral scaffolds presents unique synthetic challenges due to the ring's inherent strain (~106 kJ/mol) and susceptibility to acid-catalyzed ring opening.

This application note details the process development strategy for the enantioselective reduction of 1-(oxetan-3-yl)ethanone (3-acetyloxetane) to the chiral alcohol 1-(oxetan-3-yl)ethanol . We present two complementary protocols: Biocatalytic Reduction (KRED) and Asymmetric Transfer Hydrogenation (ATH) . These methods are selected for their mild conditions, minimizing the risk of oxetane ring cleavage while ensuring high enantiomeric excess (>98% ee).

Strategic Analysis & Substrate Challenges

The "Gem-Dimethyl" Effect & Bioisosterism

Replacing a gem-dimethyl group with an oxetane ring often improves physicochemical properties:

-

Solubility: Increased hydrophilicity due to the ether oxygen.

-

Metabolic Stability: The oxetane ring is generally stable to oxidative metabolism (P450s) compared to alkyl chains.

-

Conformation: The puckered ring geometry mimics the steric demand of a dimethyl group.

Chemoselectivity & Ring Stability

The primary failure mode in reducing 1-(oxetan-3-yl)ethanone is acid-catalyzed ring opening (homoallylic alcohol formation).

-

Risk Factor: Strong Lewis acids (e.g.,

, -

Mitigation: Protocols must operate at near-neutral or basic pH. Borane reagents (Lewis acidic) should be used with caution or avoided in favor of Ruthenium-based outer-sphere mechanisms or enzymes.

Experimental Workflows (Graphviz Visualization)

Process Decision Tree

The following flowchart outlines the decision logic for selecting the optimal reduction pathway based on scale and equipment availability.

Figure 1: Decision matrix for the reduction of oxetanyl ketones. Path A is preferred for maximum enantiopurity; Path B for cost-effective scale-up.

Protocol A: Biocatalytic Reduction (Ketoreductase)

Rationale: Enzymes operate at physiological pH (7.0–8.0) and ambient temperature, conditions under which the oxetane ring is perfectly stable. KREDs (Ketoreductases) typically offer >99% ee.

Materials

-

Enzyme: KRED Screening Kit (e.g., Codexis, Daicel, or JM variants).

-

Cofactor: NADP+ or NAD+.

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH).[3]

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Screening Protocol (96-Well Plate)

-

Stock Preparation: Dissolve substrate (1-(oxetan-3-yl)ethanone) in DMSO to 500 mM.

-

Master Mix: Prepare a buffer solution containing 1.0 mM NADP+, 200 mM Glucose, and 5 U/mL GDH.

-

Reaction Assembly:

-

Add 900 µL Master Mix to each well.

-

Add 1-5 mg of different KRED enzymes to distinct wells.

-

Initiate by adding 20 µL Substrate Stock (final conc. ~10 mM).

-

-

Incubation: Seal plate and shake at 30°C / 250 rpm for 24 hours.

-

Quench: Add 1 mL Ethyl Acetate to each well. Vortex and centrifuge.

-

Analysis: Analyze organic phase via Chiral GC (see Section 6).

Scale-Up Protocol (10g Scale)

Pre-requisite: Identification of "Hit" Enzyme (e.g., KRED-X).

-

Reactor Setup: To a 500 mL round-bottom flask equipped with an overhead stirrer.

-

Charge: Add 200 mL Potassium Phosphate buffer (100 mM, pH 7.0).

-

Cofactor: Add NADP+ (0.05 equiv) and Glucose (1.5 equiv).

-

Enzyme: Add GDH (500 U) and KRED-X (100 mg - loading depends on specific activity).

-

Substrate Addition: Dissolve 10 g 1-(oxetan-3-yl)ethanone in 10 mL DMSO (optional co-solvent) and add dropwise.

-

Reaction: Stir at 30°C. Monitor pH; maintain at 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

-

Workup: When conversion >99% (approx 12-24h), extract with MTBE (3 x 100 mL). Dry over

and concentrate.-

Note: The oxetane ring is stable to basic extraction.[4]

-

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Ru-catalyzed ATH uses the "outer-sphere" mechanism, avoiding direct coordination of the Lewis-basic oxetane oxygen to the metal center, which could inhibit the catalyst or open the ring.

Mechanism & Catalyst Selection

The Noyori-Ikariya class of catalysts is the gold standard.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (for S-alcohol) or [(S,S)-TsDPEN] (for R-alcohol).

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol for thermodynamic completeness, but pH must be monitored.

Figure 2: Simplified catalytic cycle for Ru-TsDPEN transfer hydrogenation.

ATH Protocol (Self-Validating)

-

Catalyst Pre-formation (In-situ):

-

In a Schlenk flask, combine

(0.005 equiv) and -

Validation: Solution should turn deep orange/red.

-

-

Solvent Swap: Evaporate DCM and redissolve in DMF or EtOAc (solvents compatible with oxetanes; avoid alcohols if using HCOOH source to prevent transesterification competition).

-

Reaction:

-

Monitoring: Stir at RT. Monitor via TLC/GC.

-

Stability Check: If unidentified byproducts appear (ring opening), switch to Isopropanol/t-BuOK system, though this is reversible and may require dilute conditions.

-

-

Workup:

Analytical Methods & Validation

Enantiomeric Excess Determination (GC-FID)

-

Column: Cyclodex-B or Chirasil-Dex CB (25m x 0.25mm).

-

Method:

-

Injector: 250°C, Split 50:1.

-

Oven: 80°C (hold 5 min) -> 2°C/min -> 120°C.

-

Detector: FID, 250°C.

-

-

Validation:

-

Run a Racemic Standard : Prepared by reducing the ketone with

in MeOH (0°C). This provides the baseline separation of enantiomers. -

Run a Blank : Buffer/Solvent + Substrate (no catalyst) to ensure no spontaneous background degradation.

-

Data Summary Table

| Parameter | Biocatalysis (KRED) | Chemocatalysis (Ru-ATH) | NaBH4 (Racemic) |

| Reagent Cost | High (Initial), Low (Bulk) | Moderate | Very Low |

| Enantioselectivity | >99% ee (Typical) | 90-97% ee | 0% ee |

| Reaction Time | 12 - 24 h | 4 - 12 h | < 1 h |

| Oxetane Stability | Excellent (pH 7) | Good (pH dependent) | Good |

| Scalability | Excellent (aq. waste) | Good (organic waste) | Excellent |

Troubleshooting & Optimization

-

Problem: Low Conversion.

-

Cause: Product inhibition or enzyme deactivation.

-

Fix (Bio): Add resin (e.g., Amberlite XAD-4) to sequester the product in situ.

-

Fix (Chem): Increase catalyst loading or remove acetone (if using IPA transfer) via distillation.

-

-

Problem: Ring Opening (Byproduct formation).

-

Cause: Acidity of Formic acid or trace HCl from catalyst precursor.

-

Fix: Switch to the KRED route immediately. If chemical catalysis is mandatory, use Ir-catalyzed hydrogenation (e.g., Ir-f-amphox) which operates in pure methanol without acidic additives.

-

References

-

Oxetanes in Drug Discovery

-

Asymmetric Transfer Hydrogenation (Noyori)

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

- Context: The core protocol for Ru-TsDPEN chemistry.

-

-

Biocatalytic Reduction of Ketones

-

Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry. Link

- Context: Detailed review of KRED/ADH mechanisms and cofactor recycling.

-

-

Oxetane Stability Studies

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. Link

- Context: Provides data on the limits of oxetane stability under acidic/basic conditions.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. pharmtech.com [pharmtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 6. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 7. Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates [organic-chemistry.org]

Application Notes and Protocols: Oxidation of (1S)-1-(Oxetan-3-yl)ethanol to 1-(Oxetan-3-yl)ethanone

<-3ad-3a>

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the oxidation of the secondary alcohol, (1S)-1-(oxetan-3-yl)ethanol, to its corresponding ketone, 1-(oxetan-3-yl)ethanone. The oxetane motif is of significant interest in medicinal chemistry, and efficient methods for the functionalization of oxetane-containing building blocks are crucial for drug discovery programs.[1] This guide presents two robust and widely applicable oxidation protocols: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Each protocol is accompanied by a detailed step-by-step procedure, a discussion of the underlying mechanism, safety considerations, and a comparative analysis to aid in method selection.

Introduction

The transformation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. In the context of pharmaceutical and agrochemical research, the synthesis of molecules containing the oxetane ring has gained considerable attention. The strained four-membered ether imparts unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, when incorporated into drug candidates.[1] The target molecule, 1-(oxetan-3-yl)ethanone, is a valuable synthetic intermediate for the elaboration of more complex oxetane-containing structures.[1][2][3]

The starting material, this compound, possesses a chiral center. Therefore, the choice of oxidation method must consider the potential for epimerization. Both the Swern and Dess-Martin oxidations are known for their mild reaction conditions, which generally preserve the stereochemical integrity of adjacent chiral centers.[4] This document aims to provide researchers with the necessary information to confidently select and execute the most appropriate oxidation strategy for their specific needs.

Featured Oxidation Protocols

This section details two reliable methods for the oxidation of this compound.

Swern Oxidation

The Swern oxidation is a classic and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[5][7] A tertiary amine base, typically triethylamine, is then used to promote an elimination reaction to afford the carbonyl compound.[5][8]

2.1.1. Mechanistic Rationale

The mechanism of the Swern oxidation can be conceptualized in two main stages:

-

Activation of DMSO: Dimethyl sulfoxide reacts with oxalyl chloride at low temperatures (typically -78 °C) to form a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride.[5][7] This intermediate is prone to decomposition at higher temperatures, releasing carbon monoxide and carbon dioxide.[5]

-

Oxidation of the Alcohol: The alcohol then adds to the activated DMSO species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base like triethylamine facilitates an intramolecular E2-type elimination via a five-membered ring transition state, yielding the desired ketone, dimethyl sulfide, and triethylammonium chloride.[7][8] The formation of the volatile and malodorous dimethyl sulfide is a characteristic indicator of a successful Swern oxidation.[5]

2.1.2. Experimental Protocol

Materials:

-

This compound

-

Oxalyl chloride (handle with extreme care in a fume hood)[9][10][11]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N), freshly distilled

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, oven-dried

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

-

Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

-

To the cooled DCM, slowly add oxalyl chloride (1.1 equivalents) via the dropping funnel, maintaining the internal temperature below -70 °C.

-

In a separate flame-dried flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Stir for 15 minutes.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture. Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature over 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-(oxetan-3-yl)ethanone.

2.1.3. Workflow Diagram

Caption: Swern Oxidation Experimental Workflow.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and highly selective method for the oxidation of primary and secondary alcohols.[4][12][13] It is favored for its operational simplicity, neutral pH conditions, and rapid reaction times at room temperature.[4][13]

2.2.1. Mechanistic Rationale

The oxidation with DMP proceeds via a ligand exchange mechanism. The alcohol substrate displaces one of the acetate ligands on the iodine(V) center to form a periodinane intermediate.[14] Subsequent intramolecular deprotonation of the carbon bearing the hydroxyl group by an acetate ion leads to the reductive elimination of the iodine(III) species and formation of the ketone product.[12] The reaction is typically performed in chlorinated solvents like dichloromethane.

2.2.2. Experimental Protocol

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP) (handle with caution, potentially explosive)[15][16]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at room temperature.[15]

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[13][17]

-

Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the organic layer becomes clear.

-

Separate the layers and extract the aqueous phase with DCM (3 x volume).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-(oxetan-3-yl)ethanone.

2.2.3. Workflow Diagram

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetan-3-one synthesis [organic-chemistry.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Dess-Martin Oxidation [organic-chemistry.org]

- 14. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. carlroth.com [carlroth.com]

- 17. youtube.com [youtube.com]

Application Note: Stereoselective Synthesis of Chiral Amines from (1S)-1-(Oxetan-3-yl)ethanol

Introduction: The Strategic Value of Oxetane-Containing Chiral Amines

In contemporary drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacological properties is paramount. Chiral amines are fundamental building blocks, integral to a vast array of pharmaceuticals due to their ability to form key hydrogen bonds and salt bridges with biological targets.[1][2][3] Simultaneously, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. The oxetane ring, in particular, has garnered significant attention as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] Its incorporation into molecular frameworks can profoundly enhance aqueous solubility, reduce lipophilicity, improve metabolic stability, and favorably influence molecular conformation, thereby addressing common liabilities in drug development.[4][6]

This application note provides a detailed guide for the synthesis of valuable chiral amines starting from (1S)-1-(oxetan-3-yl)ethanol, a readily accessible chiral building block. We will explore three distinct synthetic strategies, dissecting the mechanistic rationale behind each approach and providing detailed, field-tested protocols. The objective is to empower researchers, scientists, and drug development professionals to select and execute the optimal synthetic route based on desired stereochemical outcomes, scalability, and available resources.

Strategy 1: Synthesis with Stereochemical Inversion via the Mitsunobu Reaction

This approach offers a direct and reliable method for converting the secondary alcohol into an amine with a predictable inversion of the stereocenter. This is a classic S_N2-type transformation where the hydroxyl group is activated in situ, allowing for its displacement by a suitable nitrogen nucleophile.

Scientific Rationale and Mechanistic Insight

The Mitsunobu reaction is a powerful tool for dehydrative coupling of an alcohol and a pronucleophile.[7][8] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. The process begins with the reaction between a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to form a key betaine intermediate.[9] This intermediate deprotonates the acidic N-H of the nucleophile and activates the alcohol's hydroxyl group by forming an oxyphosphonium salt, a superb leaving group. The conjugate base of the nucleophile then displaces this leaving group via an S_N2 pathway, resulting in a complete inversion of configuration at the carbon center.[9][10]

For the synthesis of primary amines, a common strategy involves using a nitrogen nucleophile surrogate like hydrazoic acid (HN₃), phthalimide, or a sulfonamide, which can be deprotected in a subsequent step.[8]

Caption: Workflow for amine synthesis via Mitsunobu reaction.

Experimental Protocol: Synthesis of (1R)-1-(Oxetan-3-yl)ethanamine

Step A: Mitsunobu Azidation

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The solution may turn from colorless to a pale yellow.

-

After stirring for 10 minutes, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the intermediate, (1R)-1-azido-1-(oxetan-3-yl)ethane.

Step B: Staudinger Reduction

-

Dissolve the isolated azide intermediate from Step A (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v, 0.2 M).

-

Add triphenylphosphine (1.2 eq) portion-wise at room temperature. Effervescence (N₂ gas evolution) should be observed.

-

Heat the mixture to 50 °C and stir for 4-6 hours until TLC analysis indicates complete consumption of the azide.

-

Cool the reaction to room temperature and concentrate in vacuo to remove the THF.

-

Dilute the remaining aqueous residue with 1 M HCl and wash with diethyl ether (3x) to remove triphenylphosphine oxide.

-

Basify the aqueous layer to pH > 12 with 3 M NaOH.

-

Extract the product into dichloromethane (3x).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (1R)-1-(oxetan-3-yl)ethanamine.

| Parameter | Mitsunobu/Staudinger Approach |

| Stereochemical Outcome | Inversion ((S)-alcohol → (R)-amine) |

| Key Reagents | PPh₃, DIAD/DEAD, DPPA |

| Number of Steps | Two (Azidation, Reduction) |

| Advantages | High stereochemical fidelity; predictable outcome. |

| Disadvantages | Stoichiometric phosphine oxide byproduct; azide reagents are potentially hazardous. |

Strategy 2: Oxidation Followed by Stereoselective Reductive Amination

This two-stage strategy provides significant flexibility, as it allows for the synthesis of either the (R) or (S) enantiomer of the target amine from a single chiral precursor by selecting the appropriate catalyst in the second step. The alcohol's stereocenter is first destroyed through oxidation to a prochiral ketone, which is then converted to the desired chiral amine.

Scientific Rationale and Mechanistic Insight

The initial oxidation of the secondary alcohol to 1-(oxetan-3-yl)ethan-1-one can be achieved using a variety of standard reagents (e.g., Dess-Martin periodinane, Swern oxidation, PCC). This step effectively erases the initial stereochemistry.

The subsequent conversion of the ketone to the chiral amine is the key stereochemistry-determining step. This can be accomplished through two powerful methods:

-

Biocatalytic Transamination: Amine transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine or L-alanine) to a carbonyl acceptor.[11][12] These biocatalysts can exhibit exceptionally high enantioselectivity, providing a green and efficient route to optically pure amines.[13] The choice of an (R)-selective or (S)-selective transaminase dictates the stereochemistry of the final product.

-

Asymmetric Hydrogenation: This chemocatalytic approach involves the reduction of an intermediate imine (formed in situ from the ketone and an ammonia source) using H₂ gas and a chiral transition metal catalyst (e.g., Iridium or Rhodium complexes with chiral ligands).[1][2] The facial selectivity of the hydrogenation is controlled by the chiral ligand, enabling access to highly enantioenriched amines.[2]

Caption: Divergent synthesis via oxidation and reductive amination.

Experimental Protocol: Biocatalytic Reductive Amination

Step A: Oxidation

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by column chromatography to yield 1-(oxetan-3-yl)ethan-1-one.

Step B: Transaminase Reaction

-

In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Add the ketone from Step A (e.g., 50 mM final concentration), the amino donor (e.g., isopropylamine, 1.0 M), and the cofactor pyridoxal 5'-phosphate (PLP, 1 mM).

-

Initiate the reaction by adding a commercially available (R)- or (S)-selective transaminase preparation.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitor the conversion and enantiomeric excess (ee%) by chiral HPLC or GC.

-

Once the reaction reaches completion, quench by adding an equal volume of acetonitrile or by acidification.

-

Centrifuge to remove the enzyme precipitate.

-

Isolate the product from the supernatant using standard extraction procedures as described in Strategy 1, Step B (steps 5-8).

| Parameter | Oxidation / Reductive Amination |

| Stereochemical Outcome | Catalyst Dependent (Access to both R and S) |

| Key Reagents | Oxidant (DMP), Transaminase or Chiral Metal Catalyst |

| Number of Steps | Two (Oxidation, Amination) |

| Advantages | Flexible access to either enantiomer; biocatalytic route is green and highly selective. |

| Disadvantages | Requires screening for optimal catalyst/enzyme; hydrogenation may require specialized pressure equipment. |

Strategy 3: The Ritter Reaction - A Cautionary Approach

The Ritter reaction is a well-established method for preparing N-alkyl amides from alcohols and nitriles under strong acidic conditions.[14][15] While synthetically useful, its application to chiral secondary alcohols requires careful consideration of the reaction mechanism.

Scientific Rationale and Mechanistic Insight

The Ritter reaction mechanism proceeds through the formation of a carbocation intermediate.[16][17] The strong acid protonates the alcohol's hydroxyl group, which then departs as water to generate a secondary carbocation at the stereogenic center. This carbocation is planar (sp² hybridized), effectively destroying the original stereochemical information. The nitrile then attacks this carbocation to form a nitrilium ion, which is subsequently hydrolyzed upon aqueous workup to yield the N-alkyl amide.[15][17] The amide can then be hydrolyzed to the primary amine.

Due to the formation of the achiral carbocation intermediate, this method is generally expected to produce a racemic mixture of the amine product. Therefore, it is not a suitable method for the stereospecific synthesis of a chiral amine from a chiral alcohol.

Caption: Racemization mechanism in the Ritter reaction.

General Protocol: Ritter Reaction

-

To a stirred solution of a nitrile (e.g., acetonitrile, used as both reactant and solvent), add this compound (1.0 eq) and cool to 0 °C.

-

Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., 6 M NaOH) to pH 8-9.

-

Extract the resulting amide with ethyl acetate (3x).

-

Dry the combined organic layers, filter, and concentrate to provide the crude N-alkyl amide, which can be purified by chromatography or recrystallization.

-

The subsequent hydrolysis of the amide to the primary amine can be achieved under strong acidic or basic conditions (e.g., refluxing in 6 M HCl or 6 M NaOH).

Comparative Summary of Synthetic Strategies

| Feature | Strategy 1: Mitsunobu | Strategy 2: Oxidation/Red. Am. | Strategy 3: Ritter Reaction |

| Stereochemical Control | Excellent (Inversion) | Excellent (Catalyst-Dependent) | Poor (Racemization) |

| Product Flexibility | Access to inverted product only | Access to both enantiomers | Racemic product only |

| Key Transformation | S_N2 Displacement | Oxidation then Asymmetric Reduction | Carbocation Trapping |

| Common Reagents | PPh₃, DIAD, Azide Source | DMP, Transaminase/Chiral Catalyst | Strong Acid (H₂SO₄), Nitrile |

| Primary Application | Stereospecific conversion with inversion. | Divergent synthesis of enantiomers. | Synthesis where stereochemistry is not critical. |

| Key Consideration | Byproduct removal, azide safety. | Catalyst screening and optimization. | Inevitable loss of stereointegrity. |

Conclusion

The synthesis of chiral amines from this compound is a valuable endeavor for accessing novel chemical entities for drug discovery. The choice of synthetic route is dictated primarily by the desired stereochemical outcome. The Mitsunobu reaction provides a robust and predictable path to the amine with inverted stereochemistry. For ultimate flexibility, the oxidation/reductive amination sequence is superior, enabling access to either enantiomer of the final product through the judicious selection of a chemo- or biocatalyst. While the Ritter reaction is a classic transformation, its mechanism involving a planar carbocation intermediate renders it unsuitable for preserving the stereochemical integrity of the starting material. By understanding the mechanistic underpinnings of each strategy, researchers can effectively leverage the unique properties of the oxetane scaffold in the design of next-generation chiral amine building blocks.

References

- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.

-

O'Reilly, E., & Turner, N. J. (2018). Transaminases for Chiral Amine Synthesis. Current Opinion in Chemical Biology. Available at: [Link]

-

Chemistry Steps. (n.d.). Alcohols to Amines. Chemistry Steps. Available at: [Link]

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link]

-

Carretero, J. C., & Guisán, J. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

O'Reilly, E., & Turner, N. J. (2017). Transaminases for Chiral Amine Synthesis. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Carretero, J. C., & Guisán, J. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. Available at: [Link]

-

Gotor-Fernández, V., & Gotor, V. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

-

Tufvesson, P., Lima-Ramos, J., & Woodley, J. M. (2012). Process Considerations for the Asymmetric Synthesis of Chiral Amines Using Transaminases. ResearchGate. Available at: [Link]

-

Stepan, A. F., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link]

-

Xu, T., et al. (2017). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. NIH. Available at: [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. Available at: [Link]

-

Le-Phuc, T., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH. Available at: [Link]

-

Li, J., et al. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. PMC. Available at: [Link]

-

Sharma, M., & Sharma, S. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: [Link]

-

Kumar, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

-

Gomez, A., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

-

Professor Dave Explains. (2022). Ritter Reaction. YouTube. Available at: [Link]

-

Sato, S., et al. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2023). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Future Medicinal Chemistry. Available at: [Link]

-

Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. Sciencemadness.org. Available at: [Link]

-

Wikipedia. (n.d.). Ritter reaction. Wikipedia. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 15. Ritter Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Ritter reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Incorporation of (1S)-1-(oxetan-3-yl)ethanol into Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Oxetane Moiety in Modern Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, the pursuit of compounds with superior pharmacological profiles is relentless. Kinase inhibitors have become a cornerstone of targeted therapy in oncology and beyond, but achieving high potency while maintaining selectivity and favorable drug-like properties remains a significant challenge.[1][2] The strategic incorporation of small, functionalized chemical motifs is a key approach to overcoming these hurdles. Among these, the oxetane ring has emerged as a valuable building block.[2][3][4]

Oxetanes, four-membered cyclic ethers, are prized for their unique combination of properties. They are small, polar, and three-dimensional, characteristics that are highly desirable in drug design.[2] The oxetane moiety can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often conferring significant advantages.[5][6] These advantages include enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, all of which contribute to a more favorable pharmacokinetic profile.[1][5] Furthermore, the electron-withdrawing nature of the oxetane ring can modulate the basicity (pKa) of nearby nitrogen atoms, a feature that has been successfully exploited to mitigate off-target effects, such as hERG channel inhibition.

This application note provides a detailed guide for the synthesis and incorporation of a specific, chiral oxetane-containing building block, (1S)-1-(oxetan-3-yl)ethanol , into kinase inhibitor scaffolds. We will present robust protocols for its synthesis, methods for its conjugation to lead compounds, and a detailed procedure for evaluating the biochemical potency of the resulting inhibitors.

Part 1: Synthesis of the Chiral Building Block: this compound

The synthesis of this compound is a two-step process starting from the commercially available precursor, oxetan-3-one. The first step is the synthesis of oxetan-3-one, followed by an asymmetric reduction to yield the desired chiral alcohol.

Synthesis of Oxetan-3-one

Oxetan-3-one is a key intermediate and can be synthesized through various methods. A practical and efficient one-step method utilizes the gold-catalyzed oxidation of readily available propargylic alcohols.[7][8] This approach is advantageous as it proceeds in an "open flask" environment without the need for stringent exclusion of air or moisture.[8]

Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one

-

Reaction Principle: This method involves the gold-catalyzed intramolecular hydroalkoxylation of a propargylic alcohol derivative.

-

Materials:

-

Propargyl alcohol

-

Gold(I) catalyst (e.g., [Ph3PAu]NTf2)

-

Oxidant (e.g., N-Oxide)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

To a solution of propargyl alcohol (1.0 eq) in dichloromethane, add the gold(I) catalyst (0.05 eq) and the oxidant (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford oxetan-3-one.

-

An alternative, multi-step synthesis starting from 1,3-dichloroacetone and ethylene glycol is also well-established and suitable for larger-scale preparations.[9]

Asymmetric Reduction of Oxetan-3-one to this compound

The stereoselective reduction of the prochiral ketone, oxetan-3-one, is crucial for obtaining the desired (1S)-enantiomer. This can be achieved using a variety of chiral reducing agents or catalyst systems. One of the most reliable methods involves the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric borane source.

Protocol 2: Asymmetric Reduction of Oxetan-3-one

-

Reaction Principle: The CBS catalyst forms a complex with the borane reducing agent, creating a chiral environment that directs the hydride delivery to one face of the ketone, resulting in a high enantiomeric excess of the desired alcohol.

-

Materials:

-

Oxetan-3-one

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve oxetan-3-one (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

Slowly add the borane-dimethyl sulfide complex (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and add 1 M HCl.

-

Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and then with saturated aqueous NaCl.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

-

Caption: Synthetic workflow for this compound.

Part 2: Incorporation of this compound into a Kinase Inhibitor Scaffold

Once the chiral alcohol building block is synthesized, it can be coupled to a suitable kinase inhibitor scaffold. The choice of coupling reaction depends on the functional groups present on the scaffold. Two common and effective methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.

Williamson Ether Synthesis

This method is suitable when the kinase scaffold has a good leaving group (e.g., a halide or a sulfonate) at the desired position for ether linkage formation. The alcohol is first deprotonated with a base to form a more nucleophilic alkoxide.

Protocol 3: Williamson Ether Synthesis

-

Reaction Principle: An SN2 reaction where the alkoxide of this compound displaces a leaving group on the kinase inhibitor scaffold.[10][11][12][13][14]

-

Materials:

-

This compound

-

Kinase inhibitor scaffold with a leaving group (e.g., -Cl, -Br, -I, -OTs)

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

-

Procedure:

-

Under an inert atmosphere, dissolve this compound (1.2 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C and add the base (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add the kinase inhibitor scaffold (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the final product by flash column chromatography or preparative HPLC.

-

Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative, particularly when the kinase scaffold possesses a nucleophilic atom (e.g., a phenol, an amine, or a thiol) at the point of attachment. This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center.[15][16][17][18][19]

Protocol 4: Mitsunobu Reaction

-

Reaction Principle: A redox-condensation reaction that activates the alcohol for nucleophilic attack by the kinase scaffold.[16][17]

-

Materials:

-

This compound

-

Kinase inhibitor scaffold with a nucleophilic group (e.g., -OH, -NHR, -SH)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous THF

-

-

Procedure:

-

Under an inert atmosphere, dissolve the kinase inhibitor scaffold (1.0 eq), this compound (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to remove the triphenylphosphine oxide and other byproducts and isolate the desired kinase inhibitor.

-

Caption: Coupling strategies for incorporating the chiral alcohol.

Part 3: Biochemical Evaluation of Kinase Inhibitor Potency

After successfully synthesizing the novel kinase inhibitor, its biochemical potency must be determined. A widely used and robust method is a luminescence-based kinase assay that measures ATP consumption. The Kinase-Glo® assay is a prime example of this technology.[20][21][22]

Principle of the Kinase-Glo® Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in a solution following a kinase reaction.[20] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.[20][21] Therefore, a potent inhibitor will result in less ATP consumption by the kinase, leading to a higher luminescent signal.[21]

Caption: Principle of the Kinase-Glo® luminescence assay.

Protocol 5: IC50 Determination using the Kinase-Glo® Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against a target kinase.

-

Materials:

-

Synthesized kinase inhibitor

-

Target kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Kinase reaction buffer (specific to the target kinase)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

-

-

Procedure:

-

Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer. A typical starting concentration is 10 mM in DMSO, with a final top concentration in the assay of 10-100 µM.

-

Kinase Reaction Setup:

-

In a 384-well plate, add the kinase, substrate, and kinase reaction buffer to each well.[23]

-

Add the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Signal Detection:

-

Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

-

Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.[20]

-

Mix the contents of the wells on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

-

Data Presentation and Interpretation

The incorporation of the this compound moiety is expected to improve the physicochemical properties and potentially the potency of the parent kinase inhibitor. Below is a hypothetical comparison table illustrating the potential benefits.

| Compound | Parent Scaffold IC50 (nM) | Modified Inhibitor IC50 (nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, mins) |

| Example 1 (BTK Inhibitor) | 50 | 15 | 5 | 60 |

| Example 2 (EGFR Inhibitor) | 25 | 8 | 10 | 95 |

| Example 3 (JAK2 Inhibitor) | 100 | 40 | 2 | 45 |

Interpretation: A lower IC50 value for the modified inhibitor indicates increased potency. Higher aqueous solubility and a longer metabolic half-life (t½) suggest improved drug-like properties, which are critical for in vivo efficacy.

Conclusion

The this compound moiety is a valuable building block for medicinal chemists seeking to optimize kinase inhibitors. Its unique structural and physicochemical properties can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The protocols detailed in this application note provide a comprehensive guide for the synthesis, incorporation, and biochemical evaluation of kinase inhibitors containing this promising structural motif. By following these field-proven methodologies, researchers can accelerate their drug discovery efforts and develop next-generation targeted therapies.

References

-

Midland, M. M., et al. (1980). Asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane. Organic Syntheses, 59, 14. Available at: [Link]

-

Zhang, Y., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Chemistry, 5(3), 1779-1785. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Google Patents. (2020). CN111925344A - Synthetic method of 3-oxetanone.

-

Dodge, J. A., & Nissen, J. S. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. The Journal of Organic Chemistry, 86(15), 10149-10181. Available at: [Link]

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Available at: [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Al-Aidaroos, M., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. Available at: [Link]

-

Wani, A. K., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115593. Available at: [Link]

-

Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies, 7(6), 606–614. Available at: [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12532–12579. Available at: [Link]

-

Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6296. Available at: [Link]

-

Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

-

ResearchGate. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Valdivia, V., et al. (2022). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 27(15), 4780. Available at: [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

-

Krische, M. J., et al. (2022). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 144(3), 1130–1135. Available at: [Link]

-

OUCI. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Semantic Scholar. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. atlantis-press.com [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxetan-3-one synthesis [organic-chemistry.org]

- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 10. francis-press.com [francis-press.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. researchgate.net [researchgate.net]

- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 18. glaserr.missouri.edu [glaserr.missouri.edu]

- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ebiotrade.com [ebiotrade.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]

- 23. promega.com [promega.com]

Troubleshooting & Optimization

Technical Support Center: Preserving the Stereochemical Integrity of (1S)-1-(Oxetan-3-yl)ethanol

Welcome to the technical support guide for (1S)-1-(oxetan-3-yl)ethanol. This document serves as a centralized resource for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of this valuable chiral building block throughout its handling, storage, and reaction sequences. Loss of enantiomeric purity can significantly impact the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth troubleshooting, validated protocols, and mechanistic explanations to prevent racemization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process by which an enantiomerically pure compound, such as the (1S) enantiomer, converts into an equal mixture of both enantiomers ((1S) and (1R)), known as a racemate. For this compound, the stereocenter is the carbon atom bonded to the hydroxyl group. The biological activity of a chiral molecule is often exclusive to one enantiomer. The presence of the undesired (1R) enantiomer can lead to reduced therapeutic efficacy, off-target effects, or increased toxicity, making the control of stereochemistry a regulatory and scientific necessity.

Q2: What are the primary causes of racemization for this specific alcohol?

A: The main culprits are conditions that promote the formation of a planar, achiral intermediate at the stereocenter. For this secondary alcohol, the most significant risks are:

-

Acidic Conditions: Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). Departure of water generates a planar secondary carbocation. Subsequent nucleophilic attack can occur from either face, leading to a racemic product.[1][2] The strained oxetane ring is also susceptible to ring-opening under harsh acidic conditions.[3][4][5]

-